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molecular formula C8H5FIN B2715700 2-Fluoro-3-iodo-4-methylbenzonitrile CAS No. 909185-86-0

2-Fluoro-3-iodo-4-methylbenzonitrile

Cat. No. B2715700
M. Wt: 261.038
InChI Key: HYKCLWQMKWGJDD-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a mixture of 2,2,6,6-tetramethyl-piperidine (4.50 mL, 26.6 mmol) and tetrahydrofuran (40 mL, 500 mmol) at −78° C. was slowly added n-butyllithium (2.5 mol/L in hexane, 11.5 mL, 28.8 mmol). The reaction vessel was transferred to a 0° C. ice bath for 60 minutes and then recooled at −78° C. 2-fluoro-4-methylbenzonitrile (3.1095 g, 23.010 mmol) as a solution in tetrahydrofuran (20 mL, 200 mmol) was then slowly added. The reaction mixture was stirred at −78° C. for 2 hours, and then a solution of iodine (7.33 g, 28.9 mmol) in tetrahydrofuran (10 mL, 100 mmol) was slowly added and then the reaction mixture was allowed to warm to room temperature. After 1.5 hours the reaction mixture was poured into a solution of sodium thiosulfate (20 g) in water (40 mL) and stirred at room temperature for 15 minutes. The layers were separated, and the aqueous layer extracted with ethyl acetate. The organic layers were combined, dried over MgSO4, filtered, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (80 g silica, solvent gradient 0-10% ethyl acetate in heptanes) to yield a mixture of regioisomeric products, with the desired product as the major component (3.9385 g, 76% pure). LCMS (ESI): M+H=262.1; 1H NMR (400 MHz, CDCl3) δ 7.51-7.44 (m, 1H), 7.14 (d, J=7.9 Hz, 1H), 2.56 (s, 3H).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
3.1095 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
7.33 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.O1CCCC1.C([Li])CCC.[F:21][C:22]1[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25].[I:31]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[F:21][C:22]1[C:29]([I:31])=[C:28]([CH3:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25] |f:5.6.7|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.1095 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
7.33 g
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
sodium thiosulfate
Quantity
20 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was transferred to a 0° C.
CUSTOM
Type
CUSTOM
Details
for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
recooled at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography on silica gel (80 g silica, solvent gradient 0-10% ethyl acetate in heptanes)
CUSTOM
Type
CUSTOM
Details
to yield
ADDITION
Type
ADDITION
Details
a mixture of regioisomeric products

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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